Scaffold Isomerism: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Core Geometry
The pyrrolo[3,4-d]pyrimidine core of the target compound differs fundamentally from the more common pyrrolo[2,3-d]pyrimidine scaffold in the position of the fused pyrrole nitrogen relative to the pyrimidine ring. In the [3,4-d] series, the pyrrole nitrogen is located at the 6-position of the pyrimidine, whereas in the [2,3-d] series it resides at the 7-position. This regioisomeric shift alters the vector of the N-6 substituent and the hydrogen-bond donor/acceptor pattern presented to the kinase hinge region. Patent data on substituted pyrrolo[3,4-d]pyrimidines demonstrate that this scaffold supports potent ERK1/2 inhibition (representative compounds with IC50 values in the nanomolar range), whereas the [2,3-d] isomer is more commonly associated with entirely different target profiles such as JAK or mTOR inhibition [1]. No direct head-to-head comparison of the target compound with the [2,3-d] analog bearing identical substituents has been published.
| Evidence Dimension | Scaffold fusion geometry and associated kinase selectivity profile |
|---|---|
| Target Compound Data | Pyrrolo[3,4-d]pyrimidine core; specific activity data not publicly available for this exact compound |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine core (common alternative scaffold) |
| Quantified Difference | Qualitative difference in target engagement profile; [3,4-d] series associated with ERK1/2 inhibition, [2,3-d] series with JAK/mTOR in independent patent disclosures |
| Conditions | Patent analysis; no single assay directly compares the two isomers with matched substituents |
Why This Matters
Selecting the correct fusion isomer is critical for reproducing a specific kinase inhibition profile, as the two scaffolds are not interchangeable.
- [1] Subramanian S, Poon D, Lindvall M, et al. Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors. US Patent 9,546,173 B2. Granted 2017-01-17. Filed 2013-09-17. View Source
